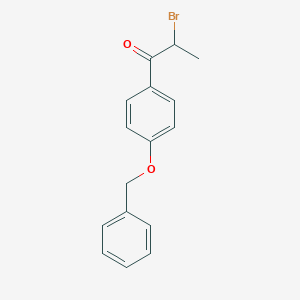

4'-Benzyloxy-2-bromopropiophenone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 321048. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-(4-phenylmethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-12(17)16(18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQLSCUJBXFBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245048 | |

| Record name | 2-Bromo-1-[4-(phenylmethoxy)phenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35081-45-9 | |

| Record name | 2-Bromo-1-[4-(phenylmethoxy)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35081-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Benzyloxy-2-bromopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035081459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35081-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1-[4-(phenylmethoxy)phenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-benzyloxy-2-bromopropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4'-Benzyloxy-2-bromopropiophenone (CAS: 35081-45-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Benzyloxy-2-bromopropiophenone (CAS: 35081-45-9), a key intermediate in the synthesis of the selective estrogen receptor modulator (SERM), Bazedoxifene. This document details the physicochemical properties, synthesis, and applications of this compound. Experimental protocols for its synthesis and its utilization in the preparation of Bazedoxifene intermediates are provided. Furthermore, this guide discusses the current understanding of its biological activity and safety profile.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 35081-45-9 | [2][3] |

| Molecular Formula | C₁₆H₁₅BrO₂ | [3][4] |

| Molecular Weight | 319.19 g/mol | [3][4] |

| IUPAC Name | 2-bromo-1-(4-phenylmethoxyphenyl)propan-1-one | [3] |

| Synonyms | 2-Bromo-4'-benzyloxypropiophenone, 1-(4-(Benzyloxy)phenyl)-2-bromopropan-1-one | [2][3] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 71-81 °C | [5] |

| Boiling Point | (Predicted) 424.6±25.0 °C | |

| Density | (Predicted) 1.354±0.06 g/cm³ | |

| Solubility | Soluble in methylene (B1212753) chloride. Sparingly soluble in methanol (B129727) and acetone.[6] Soluble in water (2.342g/L at 25°C).[7] | |

| Purity | ≥98% (HPLC) | [8] |

| Storage | Store in a freezer at -20°C, under an inert atmosphere. Keep the container tightly closed in a dry and well-ventilated place.[6] |

Synthesis and Application

Synthesis of this compound

Experimental Protocol: Representative Synthesis of this compound

Disclaimer: This is a representative protocol based on general organic chemistry principles for the bromination of ketones and should be adapted and optimized under appropriate laboratory settings.

Materials:

-

4'-Benzyloxypropiophenone

-

N-Bromosuccinimide (NBS)

-

A radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-benzyloxypropiophenone in anhydrous carbon tetrachloride under an inert atmosphere.

-

Add N-Bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

Application in the Synthesis of Bazedoxifene Intermediate

This compound is a crucial intermediate in the manufacturing of Bazedoxifene acetate, a SERM used for the treatment of osteoporosis.[2][4] It is used to construct the indole (B1671886) core of the Bazedoxifene molecule.

Experimental Protocol: Synthesis of a Bazedoxifene Intermediate

This protocol is adapted from the general procedures described in the patent literature for the synthesis of Bazedoxifene intermediates.

Materials:

-

This compound

-

N-(4-benzyl)-4-benzyloxyaniline derivative

-

A non-nucleophilic base (e.g., Triethylamine)

-

A high-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of the N-(4-benzyl)-4-benzyloxyaniline derivative in DMF in a reaction vessel under an inert atmosphere, add this compound.

-

Add triethylamine (B128534) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 100-130°C and maintain for 3-6 hours.

-

Monitor the reaction for the formation of the 5-benzyloxy-2-(4-(benzyloxyphenyl)-3-methyl-1H-indol derivative by a suitable analytical method like HPLC.

-

Upon completion, cool the reaction mixture.

-

The product can be isolated by precipitation upon the addition of water or an anti-solvent, followed by filtration.

-

Further purification of the intermediate can be achieved by recrystallization or column chromatography.

Biological Activity and Safety

Biological Activity

The biological activity of this compound has not been extensively studied. One source describes it as an estrogenic compound that may bind to estrogen receptors, potentially inducing transcriptional activation and protein synthesis.[9] It is suggested that it can be metabolized by cytochrome P450 enzymes in the liver.[9] However, these statements are general and are not substantiated by specific experimental data for this compound in the available literature.

It is important to note that the estrogenic activity of various benzophenone (B1666685) derivatives has been investigated, with some showing estrogenic effects in in vitro and in vivo models.[10][11][12][13] However, the structure-activity relationship is complex, and these findings cannot be directly extrapolated to this compound.

There is no detailed information available regarding the interaction of this compound with specific signaling pathways.

Safety and Toxicology

This compound is considered a hazardous chemical.[3] It may be harmful if swallowed, cause skin irritation, and may cause an allergic skin reaction.[3] One study has identified this compound as a mutagenic impurity in the synthesis of Bazedoxifene Acetate.[14] This is a critical consideration for its handling and for the purification of the final active pharmaceutical ingredient.

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H317: May cause an allergic skin reaction

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable chemical intermediate, primarily for the synthesis of the SERM Bazedoxifene. Its physicochemical properties are well-documented, and a general synthetic route is understood. However, there is a lack of detailed, published experimental protocols for its synthesis and a significant gap in the understanding of its specific biological activities and mechanisms of action. The identification of this compound as a mutagenic impurity underscores the importance of stringent quality control in its use in pharmaceutical manufacturing. Further research into the biological effects and potential signaling pathway interactions of this compound is warranted to fully characterize its toxicological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. apicule.com [apicule.com]

- 3. This compound | C16H15BrO2 | CID 100040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 35081-45-9 [chemicalbook.com]

- 5. This compound cas 35081-45-9 | Theorem Chemical [m.theoremchem.com]

- 6. 4-benzyloxy-2-bromopropiophenone | 35081-45-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. 35081-45-9 this compound AKSci Q174 [aksci.com]

- 9. 1-[4-(Benzyloxy)phenyl]-2-bromopropan-1-one | 35081-45-9 | FB15610 [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo estrogenic activity of chlorinated derivatives of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsr.com [ijpsr.com]

An In-depth Technical Guide to 1-(4-(benzyloxy)phenyl)-2-bromopropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 1-(4-(benzyloxy)phenyl)-2-bromopropan-1-one. Information on its synthesis, characterization, and its role as a key intermediate in the synthesis of selective estrogen receptor modulators (SERMs) is detailed.

Chemical Structure and Identification

1-(4-(benzyloxy)phenyl)-2-bromopropan-1-one is a halogenated aromatic ketone. The core structure consists of a propiophenone (B1677668) scaffold where the phenyl ring is substituted at the para-position with a benzyloxy group, and the aliphatic chain is brominated at the alpha-carbon relative to the carbonyl group.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-bromo-1-(4-(phenylmethoxy)phenyl)propan-1-one |

| CAS Number | 35081-45-9[1][2][3][4][5][6] |

| Molecular Formula | C₁₆H₁₅BrO₂[1][2][4][5][6] |

| Molecular Weight | 319.19 g/mol [1][2][3][4][5] |

| SMILES | CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)Br[1][3] |

| InChI Key | LSQLSCUJBXFBRB-UHFFFAOYSA-N[3] |

| Synonyms | 4'-Benzyloxy-2-bromopropiophenone, 2-Bromo-4'-benzyloxypropiophenone[1][5] |

Physicochemical Properties

This compound is typically supplied as an off-white to pale yellow solid.[6] Key physicochemical data are summarized below.

| Property | Value |

| Appearance | Off-white solid[6] |

| Melting Point | 71-76 °C |

| Solubility | Soluble in water (2.342g/L at 25°C)[5] |

| Storage Temperature | 10°C - 25°C[1] |

Synthesis and Experimental Protocols

Logical Workflow for Synthesis:

References

- 1. 1-[4-(Benzyloxy)phenyl]-2-bromopropan-1-one | 35081-45-9 | FB15610 [biosynth.com]

- 2. apicule.com [apicule.com]

- 3. This compound | C16H15BrO2 | CID 100040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 35081-45-9 [chemicalbook.com]

- 5. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. niainnovation.in [niainnovation.in]

An In-Depth Technical Guide to the Discovery and Synthesis of 4'-Benzyloxy-2-bromopropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Benzyloxy-2-bromopropiophenone, a key intermediate in the synthesis of the third-generation selective estrogen receptor modulator (SERM), Bazedoxifene (B195308). This document details the discovery of this compound within the context of Bazedoxifene's development, its physicochemical properties, and detailed experimental protocols for its synthesis. Quantitative data is presented in structured tables for clarity, and key synthetic pathways are visualized using diagrams to facilitate understanding for researchers and professionals in drug development and organic synthesis.

Introduction

This compound (CAS No: 35081-45-9) is a substituted aromatic ketone that has gained significant importance in the pharmaceutical industry.[1] Its primary and most notable application is as a crucial building block in the multi-step synthesis of Bazedoxifene acetate (B1210297).[2][3] Bazedoxifene is a selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis.[3] The discovery and development of efficient synthetic routes to key intermediates like this compound are therefore of considerable interest to medicinal and process chemists. This guide aims to consolidate the available technical information on this compound, with a focus on its synthesis.

Discovery and Context of Use

The discovery of this compound is intrinsically linked to the research and development of Bazedoxifene. As pharmaceutical companies sought to develop new SERMs with improved efficacy and safety profiles, various synthetic strategies were explored. The propiophenone (B1677668) scaffold of this intermediate provides the core structure necessary for the subsequent construction of the indole (B1671886) ring system of Bazedoxifene.[4] The benzyloxy protecting group on the phenol (B47542) is strategic, allowing for its later deprotection to reveal the free phenol in the final Bazedoxifene molecule. The bromine atom at the alpha-position to the ketone is a key reactive handle for the subsequent cyclization step to form the indole.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data has been compiled from various chemical suppliers and databases.[2][5][6]

| Property | Value |

| CAS Number | 35081-45-9 |

| Molecular Formula | C₁₆H₁₅BrO₂ |

| Molecular Weight | 319.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 77-81 °C |

| Purity | Typically >98.0% (GC) |

| Solubility | Soluble in methylene (B1212753) chloride, sparingly soluble in methanol (B129727) and acetone (B3395972). Insoluble in water. |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 4'-hydroxypropiophenone (B143161). The first step involves the protection of the phenolic hydroxyl group, followed by the bromination of the alpha-carbon of the propiophenone chain.

Step 1: Synthesis of 4'-Benzyloxypropiophenone (Precursor)

The precursor, 4'-Benzyloxypropiophenone, is synthesized via a Williamson ether synthesis by reacting 4'-hydroxypropiophenone with benzyl (B1604629) bromide in the presence of a base.

Caption: Synthesis of the precursor, 4'-Benzyloxypropiophenone.

Experimental Protocol:

-

To a solution of 4'-hydroxypropiophenone (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5-2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4'-Benzyloxypropiophenone as a white solid.

Step 2: Bromination of 4'-Benzyloxypropiophenone

The second step involves the alpha-bromination of the propiophenone. This can be achieved using various brominating agents, with N-Bromosuccinimide (NBS) being a common choice for selective benzylic bromination.[7][8][9] Another reported method utilizes copper(II) bromide.[10][11][12]

Caption: Synthesis of this compound.

Experimental Protocol (Using NBS):

-

Dissolve 4'-Benzyloxypropiophenone (1 equivalent) in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile.

-

Add N-Bromosuccinimide (NBS, 1.0-1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is often initiated by light.[13]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide (B58015) byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., isopropanol) to afford this compound.

Experimental Protocol (Using Copper(II) Bromide):

-

A mixture of 4'-Benzyloxypropiophenone (1 equivalent) and copper(II) bromide (2 equivalents) in a solvent mixture such as chloroform (B151607) and ethyl acetate is heated to reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and filtered to remove copper(I) bromide.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography or recrystallization to yield the final product.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound.

| Step | Reactants | Reagents | Solvent | Conditions | Typical Yield | Purity |

| 1. Etherification | 4'-hydroxypropiophenone, Benzyl bromide | K₂CO₃ | Acetone | Reflux | >90% | >98% |

| 2. Bromination (NBS) | 4'-Benzyloxypropiophenone | NBS, AIBN | CCl₄ | Reflux, light | 80-90% | >98% |

| 2. Bromination (CuBr₂) | 4'-Benzyloxypropiophenone | CuBr₂ | Chloroform/Ethyl Acetate | Reflux | 75-85% | >98% |

Conclusion

This compound is a vital intermediate in the synthesis of Bazedoxifene. The synthetic route, involving a straightforward etherification followed by a selective alpha-bromination, is well-established. This guide provides the necessary technical details, including experimental protocols and key data, to aid researchers and professionals in the efficient synthesis and handling of this important compound. Careful control of reaction conditions and appropriate purification techniques are essential to obtain high yields and purity, which are critical for its use in the synthesis of active pharmaceutical ingredients.

References

- 1. 4-benzyloxy-2-bromopropiophenone | 35081-45-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | 35081-45-9 [chemicalbook.com]

- 3. apicule.com [apicule.com]

- 4. US10844047B2 - Process for the preparation of bazedoxifene - Google Patents [patents.google.com]

- 5. This compound | C16H15BrO2 | CID 100040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 35081-45-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 10. CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. rsc.org [rsc.org]

The Synthetic Versatility of 4'-Benzyloxy-2-bromopropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Benzyloxy-2-bromopropiophenone is a key chemical intermediate with significant applications in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its core role as a precursor, focusing on its application in the synthesis of the selective estrogen receptor modulator (SERM), Bazedoxifene (B195308), and its potential as a starting material for substituted cathinone (B1664624) derivatives. This document will detail its chemical properties, key synthetic transformations, and provide experimental protocols for its utilization.

Chemical and Physical Properties

This compound is a light yellow crystalline solid.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₆H₁₅BrO₂ | [2] |

| Molecular Weight | 319.19 g/mol | [2] |

| CAS Number | 35081-45-9 | [3] |

| Melting Point | 79-81 °C | [2] |

| Purity | ≥99.0% (HPLC) | [2] |

| Appearance | Light yellow crystalline powder | [2] |

| Solubility | Soluble in methylene (B1212753) chloride | [3] |

Core Applications in Organic Synthesis

The reactivity of this compound is primarily centered around the electrophilic carbon alpha to the carbonyl group, which bears a bromine atom as a good leaving group. This makes it an excellent substrate for nucleophilic substitution reactions.

Synthesis of Bazedoxifene Intermediate

A primary application of this compound is in the synthesis of Bazedoxifene, a third-generation SERM.[4] It serves as a crucial building block for constructing the indole (B1671886) core of the Bazedoxifene molecule. The synthetic pathway involves two key steps where this compound is the starting material.

Step 1: Nucleophilic Substitution with Morpholine (B109124)

In the first step, this compound undergoes a nucleophilic substitution reaction with morpholine to yield 1-(4-benzyloxyphenyl)-2-morpholin-4-yl-propan-1-one. This reaction proceeds with a high yield.[5]

Caption: Reaction of this compound with morpholine.

Step 2: Bischler-Möhlau Indole Synthesis

The intermediate from the previous step is then utilized in a Bischler-Möhlau reaction with 4-benzyloxyaniline hydrochloride to construct the indole ring system, a core scaffold of Bazedoxifene.[5]

References

- 1. This compound | 35081-45-9 [chemicalbook.com]

- 2. This compound | C16H15BrO2 | CID 100040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-benzyloxy-2-bromopropiophenone | 35081-45-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. 1-[4-(Benzyloxy)phenyl]-2-bromopropan-1-one | 35081-45-9 | FB15610 [biosynth.com]

- 5. US10844047B2 - Process for the preparation of bazedoxifene - Google Patents [patents.google.com]

An In-depth Technical Guide to 4'-Benzyloxy-2-bromopropiophenone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Benzyloxy-2-bromopropiophenone is a key chemical intermediate, primarily recognized for its role in the synthesis of selective estrogen receptor modulators (SERMs), most notably Bazedoxifene.[1][2] Its chemical structure, featuring a benzyloxy-protected phenol (B47542) and an alpha-brominated ketone, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive review of its chemical and physical properties, detailed experimental protocols for its synthesis, and an overview of its primary applications.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₅BrO₂ | [4] |

| Molecular Weight | 319.19 g/mol | [4] |

| CAS Number | 35081-45-9 | [4] |

| Melting Point | 71-81 °C | [3][5][6] |

| Boiling Point (Predicted) | 424.6 ± 25.0 °C | [7] |

| Density (Predicted) | 1.354 ± 0.06 g/cm³ | [7] |

| Solubility | Soluble in methylene (B1212753) chloride; sparingly soluble in methanol (B129727) and acetone (B3395972); insoluble in water. | [7] |

| Storage Temperature | -20°C, under inert atmosphere. | [7] |

Spectroscopic Data:

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 4'-hydroxypropiophenone (B143161). The first step involves the benzylation of the phenolic hydroxyl group, followed by the alpha-bromination of the resulting 4'-benzyloxypropiophenone.

Experimental Protocol:

Step 1: Synthesis of 4'-Benzyloxypropiophenone

This step involves the protection of the hydroxyl group of 4'-hydroxypropiophenone as a benzyl (B1604629) ether.

-

Reactants: 4'-hydroxypropiophenone, benzyl chloride, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetone or DMF).

-

Procedure:

-

To a solution of 4'-hydroxypropiophenone in the chosen solvent, add the base and benzyl chloride.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4'-benzyloxypropiophenone.

-

Step 2: Bromination of 4'-Benzyloxypropiophenone

The second step is the selective bromination at the alpha-position of the ketone.

-

Reactants: 4'-benzyloxypropiophenone, a brominating agent (e.g., bromine), and a solvent (e.g., methanol). A catalytic amount of acid, such as aluminum chloride, may be used.

-

Procedure:

-

Dissolve 4'-benzyloxypropiophenone in the solvent in a reaction vessel.

-

If using a catalyst, add it to the solution.

-

Cool the mixture in an ice bath and slowly add the brominating agent while maintaining the temperature.

-

Stir the reaction mixture at a controlled temperature (e.g., 40-45°C) until the reaction is complete as indicated by TLC.

-

Upon completion, the reaction is typically quenched with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude this compound.

-

Further purification can be achieved by recrystallization.

-

Application in the Synthesis of Bazedoxifene Intermediate

The primary application of this compound is as a crucial intermediate in the synthesis of Bazedoxifene, a selective estrogen receptor modulator.[1] It undergoes a ring-forming reaction with an N-(4-benzyl)-4-benzyloxyaniline derivative to form the indole (B1671886) core of the Bazedoxifene molecule.

Experimental Protocol:

-

Reactants: this compound, an N-(4-benzyl)-4-benzyloxyaniline derivative, a base (e.g., triethylamine), and a solvent (e.g., N,N-dimethylformamide).

-

Procedure:

-

In a reaction vessel, combine the N-(4-benzyl)-4-benzyloxyaniline derivative, this compound, and the base in the solvent.

-

Heat the mixture with stirring for several hours (e.g., to 120°C for 6 hours).

-

Monitor the reaction by a suitable analytical method like TLC or HPLC.

-

After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

The crude product is then collected by filtration, washed, and can be further purified by recrystallization or chromatography.

-

A reported yield for this reaction to form a 5-benzyloxy-2-(4-(benzyloxyphenyl)-3-methyl-1H-indol derivative is in the range of 62-68%.

-

Safety and Handling

This compound is classified as an irritant.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis, particularly for the production of Bazedoxifene. This guide has provided a detailed overview of its properties and synthesis. The experimental protocols and workflow diagrams offer a practical resource for researchers and professionals in the field of drug development and organic synthesis. Further research into the spectroscopic characterization of this compound would be beneficial to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-benzyloxy-2-bromopropiophenone | 35081-45-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. China 4â²-Benzyloxy-2-bromopropiophenone cas 35081-45-9 factory and suppliers | Theorem [theoremchem.com]

- 4. This compound | C16H15BrO2 | CID 100040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 35081-45-9 this compound AKSci Q174 [aksci.com]

- 6. This compound | 35081-45-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 35081-45-9 [chemicalbook.com]

- 8. PubChemLite - this compound (C16H15BrO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Key Chemical Features of Brominated Aryl Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential chemical features of brominated aryl ketones, a class of compounds of significant interest in organic synthesis and medicinal chemistry. This document details their synthesis, reactivity, spectroscopic properties, and applications, with a focus on providing practical data and methodologies for laboratory and research settings.

Synthesis of Brominated Aryl Ketones

The most common method for the synthesis of brominated aryl ketones is the α-bromination of the corresponding aryl ketone. This reaction typically proceeds via an acid-catalyzed enolization mechanism, where the enol intermediate is the active nucleophile that attacks the bromine.[1] The choice of brominating agent and reaction conditions can influence the yield and selectivity of the reaction.

Common Brominating Agents and Reaction Conditions

Several reagents and conditions are employed for the α-bromination of aryl ketones, each with its advantages and disadvantages. Key methods include the use of elemental bromine in acetic acid, N-Bromosuccinimide (NBS), and pyridine (B92270) hydrobromide perbromide.

Table 1: Comparison of Catalytic Systems for α-Bromination of Acetophenones [2]

| Catalyst System | Brominating Agent | Substrate | Solvent | Temperature | Reaction Time | Yield (%) |

| Acidic Al₂O₃ (10% w/w) | NBS | Acetophenone (B1666503) | Methanol | Reflux | 10-15 min | 89 |

| Pyridine Hydrobromide Perbromide | - | 4-Chloroacetophenone | Acetic Acid | 90 °C | 3 h | 85[3] |

| Electrochemical (Pt/Pt electrodes) | NH₄Br / H₂SO₄ | Acetophenone | H₂O:CH₃CN | Ambient | 5 h | 80 |

| p-Toluenesulfonic Acid (PTSA) | NBS | Acetophenone | Dichloromethane | 80 °C (Microwave) | 30 min | >90 |

Table 2: Yields of α-Bromination of Substituted Acetophenones with Pyridine Hydrobromide Perbromide [3]

Reaction Conditions: Substrate to brominating agent ratio of 1.0:1.1, in acetic acid at 90 °C for 3 hours.

| Substrate | Product | Yield (%) |

| 4-Trifluoromethylacetophenone | 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one | 90 |

| 4-Trifluoromethoxyacetophenone | 2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one | 88 |

| 4-Chloroacetophenone | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 85 |

| 4-Bromoacetophenone | 2-Bromo-1-(4-bromophenyl)ethan-1-one | 78 |

| 4-Iodoacetophenone | 2-Bromo-1-(4-iodophenyl)ethan-1-one | 66 |

| 4-Phenylacetophenone | 2-Bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one | 70 |

Reactivity and Reaction Mechanisms

The reactivity of α-bromo aryl ketones is characterized by the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. The bromide ion is an excellent leaving group, making the α-carbon susceptible to nucleophilic attack.[4]

Mechanism of Acid-Catalyzed Bromination

The acid-catalyzed α-bromination of an aryl ketone proceeds through a well-established three-step mechanism.[1]

Physical and Spectroscopic Properties

The physical and spectroscopic properties of brominated aryl ketones are influenced by the nature and position of substituents on the aromatic ring.

Table 3: Physical Properties of Selected α-Bromoacetophenones

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 48-51[5] |

| 2-Bromo-1-(4-bromophenyl)ethan-1-one | C₈H₆Br₂O | 277.94 | 108-109[6] |

| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | C₈H₆BrClO | 233.49 | 94-99[7] |

| 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C₈H₆BrFO | 217.04 | 43-50[8] |

| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | C₉H₉BrO₂ | 229.07 | 69-71 |

| 2-Bromo-1-(4-nitrophenyl)ethan-1-one | C₈H₆BrNO₃ | 244.04 | 94-99[7] |

| 2-Bromo-1-(4-methylphenyl)ethan-1-one | C₉H₉BrO | 213.07 | 47-49 |

Spectroscopic Data

The spectroscopic data provides key information for the structural elucidation of brominated aryl ketones.

Table 4: Spectroscopic Data for Selected α-Bromoacetophenones

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 2-Bromoacetophenone | 8.01-7.97 (m, 2H), 7.64-7.59 (m, 1H), 7.53-7.48 (m, 2H), 4.46 (s, 2H)[9] | 191.2, 133.9, 128.9, 128.8, 30.9[9] | ~1700 (C=O)[10] |

| 2-Bromo-1-(4-bromophenyl)ethan-1-one | 7.85-7.82 (m, 2H), 7.66-7.60 (m, 2H), 4.41 (s, 2H)[9] | 190.3, 132.5, 132.1, 130.3, 129.2, 30.4[9] | - |

| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 7.94 (d, J=8.8 Hz, 2H), 7.48 (d, J=8.8 Hz, 2H), 4.42 (s, 2H)[7] | 190.2, 140.5, 132.2, 130.3, 129.2, 30.4[7] | - |

| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 7.98 (d, J=8.8 Hz, 2H), 6.97 (d, J=8.8 Hz, 2H), 4.41 (s, 2H), 3.89 (s, 3H)[7] | 189.9, 164.1, 131.9, 126.8, 114.0, 55.6, 30.7[7] | - |

| 2-Bromo-1-(4-nitrophenyl)ethan-1-one | 8.37-8.33 (m, 2H), 8.18-8.14 (m, 2H), 4.46 (s, 2H)[9] | 189.9, 150.7, 138.3, 130.1, 124.0, 30.0[9] | - |

Applications in Drug Development and Research

Brominated aryl ketones are valuable intermediates in the synthesis of a wide range of biologically active molecules and serve as inhibitors for various enzymes.

Role as Enzyme Inhibitors

Many brominated aryl ketones and their derivatives have been investigated as inhibitors of enzymes, particularly kinases, which play a crucial role in cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer.

A key signaling cascade is the MAPK/ERK pathway, which is a target for many kinase inhibitors.

Structure-Activity Relationships (SAR)

The biological activity of brominated aryl ketones as enzyme inhibitors is highly dependent on their structure. Structure-activity relationship studies help in the design of more potent and selective inhibitors. For instance, in a series of chalcone (B49325) derivatives, which are α,β-unsaturated aryl ketones, the position and nature of substituents on the aryl rings significantly influence their anti-inflammatory and anticancer activities.

Table 5: Anticancer Activity of Substituted Chalcones against HeLa and MCF-7 cell lines

| Compound | R1 | R2 | R3 | R4 | R5 | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 1 | H | H | H | H | H | >100 | >100 |

| 2 | H | H | H | H | OCH₂Ph | >100 | >100 |

| 3 | H | H | F | H | H | >100 | >100 |

| 4 | H | H | F | H | OCH₂Ph | 9.3 | 11.2 |

| 5 | H | OCH₃ | H | H | H | 12.5 | 13.1 |

| 6 | H | OCH₃ | H | H | OCH₂Ph | 8.7 | 9.1 |

| 7 | H | OCH₃ | F | H | H | 7.9 | 8.5 |

| 8 | H | OCH₃ | F | H | OCH₂Ph | 4.9 | 5.2 |

Data adapted from studies on related structures to illustrate SAR principles.[11]

The data suggests that the presence of a 4-benzyloxyphenyl group combined with other substituents like fluorine and methoxy (B1213986) groups can enhance the cytotoxic activity against cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of brominated aryl ketones, as well as a general workflow for assessing their biological activity.

Synthesis of 2-Bromo-1-(4-chlorophenyl)ethan-1-one

Materials:

-

4-Chloroacetophenone (0.77 g, 5.0 mmol)

-

Pyridine hydrobromide perbromide (1.76 g, 5.5 mmol)

-

Glacial acetic acid (20 mL)

-

50 mL round-bottom flask with a condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Beaker

-

Separatory funnel

-

Ethyl acetate

-

5% aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Combine 4-chloroacetophenone (0.77 g, 5.0 mmol), pyridine hydrobromide perbromide (1.76 g, 5.5 mmol), and glacial acetic acid (20 mL) in a 50 mL round-bottom flask equipped with a condenser.[3]

-

Stir the reaction mixture at 90 °C.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 3 hours), pour the reaction mixture into an ice-water bath.[3]

-

Neutralize the excess acid with a 5% aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

General Workflow for an In Vitro Kinase Inhibition Assay

The following workflow outlines the key steps in a fluorescence-based in vitro kinase assay to determine the inhibitory potential of a compound.[12]

This guide provides a foundational understanding of the key chemical features of brominated aryl ketones. The presented data and protocols are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. For specific applications, further optimization of the described methods may be necessary.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

The Pivotal Role of 4'-Benzyloxy-2-bromopropiophenone in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of 4'-Benzyloxy-2-bromopropiophenone as a key starting material in the synthesis of pharmaceutical compounds. With a focus on its application in the development of selective estrogen receptor modulators (SERMs), this document provides a comprehensive overview of its chemical properties, synthesis, and critical role in multi-step synthetic pathways.

Core Compound Properties

This compound, also known by its IUPAC name 2-bromo-1-(4-phenylmethoxyphenyl)propan-1-one, is a solid chemical intermediate.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| CAS Number | 35081-45-9 | [1] |

| Molecular Formula | C16H15BrO2 | [1] |

| Molecular Weight | 319.19 g/mol | [1] |

| Melting Point | 71-76 °C | [3] |

| Appearance | White to Almost white powder to crystal | [2] |

| Purity | >98.0% (GC), 98% (HPLC) | [2][4] |

| Solubility | Soluble in Methylene Chloride, sparingly soluble in methanol (B129727) & acetone. Insoluble in water. | [3] |

Synthesis of this compound

While detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, its precursors are known to be 4-Benzyloxypropiophenone and a brominating agent. The general synthetic approach involves the alpha-bromination of the propiophenone (B1677668) derivative.

Application in the Synthesis of Bazedoxifene (B195308) Intermediate

A primary and well-documented application of this compound is its use as a crucial building block in the synthesis of Bazedoxifene acetate (B1210297), a selective estrogen receptor modulator (SERM).[1][5] It serves as a key intermediate in the formation of the indole (B1671886) core of the final drug molecule.[5]

Reaction Pathway for Bazedoxifene Intermediate Synthesis

The following diagram illustrates the role of this compound in the synthesis of a key intermediate for Bazedoxifene.

Experimental Protocol for Bazedoxifene Intermediate Synthesis

The following protocol for the synthesis of a 5-benzyloxy-2-(4-(benzyloxyphenyl)-3-methyl-1H-indol derivative is based on a patented method.[5]

Materials:

-

N-(4-(ethyl acetate ether) phenmethyl)-4-benzyloxy-aniline (19.6 g, 0.05 mol)

-

This compound (16.0 g, 0.05 mol)

-

Triethylamine (5.7 g)

-

N,N-Dimethylformamide (DMF) (20 ml)

-

Ethyl acetate

-

Frozen water

Procedure:

-

To a 100 ml single-port flask, add 20 ml of N,N-dimethylformamide, N-(4-(ethyl acetate ether) phenmethyl)-4-benzyloxy-aniline (19.6 g, 0.05 mol), and this compound (16.0 g, 0.05 mol).

-

Add triethylamine (5.7 g) to the mixture.

-

Stir the reaction mixture and heat to 120 °C for 6 hours.

-

After the reaction is complete, cool the mixture to 0-5 °C.

-

Pour the cooled reaction mixture into 100 ml of frozen water and stir for 1 hour.

-

Extract the product with ethyl acetate.

-

Wash and dry the organic layer.

-

The crude product is then dried to obtain the final product.

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Yield |

| N-(4-(ethyl acetate ether) phenmethyl)-4-benzyloxy-aniline | This compound | 5-benzyloxy-2-(4-(benzyloxyphenyl)-3-methyl-1H-indol derivative | 67.2%[5] |

Safety and Handling

This compound is a chemical that requires careful handling. It may cause an allergic skin reaction.[2] It is recommended to keep the container well-closed and stored in a dry, well-ventilated, and cool place.[1][2] To prevent leakage, containers should be kept upright and thoroughly resealed.[1]

Conclusion

This compound stands out as a valuable and versatile starting material in the pharmaceutical industry. Its role in the synthesis of Bazedoxifene, a significant therapeutic agent, highlights its importance. The provided experimental protocol and reaction data serve as a foundational guide for researchers and drug development professionals working on similar synthetic pathways. Further exploration of its reactivity could unveil new applications and synthetic routes for other novel pharmaceutical compounds. The logical workflow for its primary application is visualized below.

References

- 1. apicule.com [apicule.com]

- 2. 4-benzyloxy-2-bromopropiophenone | 35081-45-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. researchgate.net [researchgate.net]

- 4. 4'-(Benzyloxy)-2-bromopropiophenone | CAS#:35081-45-9 | Chemsrc [chemsrc.com]

- 5. CN103739540A - Method for preparing bazedoxifene acetate intermediate - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Bazedoxifene from 4'-Benzyloxy-2-bromopropiophenone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Bazedoxifene (B195308), a third-generation selective estrogen receptor modulator (SERM), commencing from the key intermediate 4'-Benzyloxy-2-bromopropiophenone. The synthetic route encompasses a three-stage process: the formation of the core indole (B1671886) structure via a Bischler-Möhlau reaction, followed by N-alkylation to introduce the characteristic side chain, and concluding with a debenzylation step to yield the final active pharmaceutical ingredient. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development, offering detailed experimental procedures, quantitative data, and visual aids to facilitate the replication of this synthetic pathway.

Introduction

Bazedoxifene is an indole-based estrogen receptor (ER) ligand with a tissue-selective activity profile. It functions as an estrogen agonist in bone, reducing bone resorption, while acting as an antagonist in uterine and breast tissues. This pharmacological profile makes it a valuable therapeutic agent for the prevention of postmenopausal osteoporosis. The synthesis of Bazedoxifene can be efficiently achieved through a convergent route, for which this compound serves as a critical starting material for the construction of the central indole scaffold.

Overall Synthesis Pathway

The synthesis of Bazedoxifene from this compound can be summarized in the following three key stages:

-

Stage 1: Synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole. This stage involves the formation of the indole core through the reaction of this compound with p-benzyloxyaniline hydrochloride in the presence of a base.

-

Stage 2: Synthesis of 1-[4-(2-azepan-1-ylethoxy)benzyl]-5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole. The indole intermediate is then N-alkylated with a suitable side chain precursor to introduce the azepane moiety.

-

Stage 3: Synthesis of Bazedoxifene. The final step involves the removal of the benzyl (B1604629) protecting groups from the advanced intermediate to yield Bazedoxifene free base, which can then be converted to its acetate (B1210297) salt.

Quantitative Data Summary

The following table summarizes the key quantitative data for each stage of the Bazedoxifene synthesis.

| Stage | Starting Material | Key Reagents | Product | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (HPLC) |

| 1 | This compound | p-Benzyloxyaniline hydrochloride, Triethylamine (B128534) | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 419.52 | 86 - 90.5 | >97% |

| 2 | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 1-(2-Chloroethyl)azepane hydrochloride, Potassium carbonate | 1-[4-(2-azepan-1-ylethoxy)benzyl]-5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 682.89 | Not explicitly stated, but generally high | >98% (typical) |

| 3 | 1-[4-(2-azepan-1-ylethoxy)benzyl]-5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | Palladium on carbon, Ammonium (B1175870) formate (B1220265) | Bazedoxifene | 470.61 | 85 - 90 | >99% |

Experimental Protocols

Stage 1: Synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole

This procedure is adapted from the Bischler-Möhlau indole synthesis.

Materials:

-

This compound (1.0 eq)

-

p-Benzyloxyaniline hydrochloride (1.2 eq)

-

Triethylamine (3.0 eq)

-

n-Butanol

-

Concentrated Hydrochloric Acid

Procedure:

-

To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 12.7 g, 0.04 mol), p-benzyloxyaniline hydrochloride (e.g., 11.1 g, 0.047 mol), and n-butanol (e.g., 120 ml).

-

Add triethylamine (e.g., 12.2 ml) to the mixture.

-

Heat the reaction mixture to reflux (approximately 118°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the initial condensation, carefully add concentrated hydrochloric acid (e.g., 1.0 ml).

-

Continue to heat the mixture at reflux for an additional 7 hours to facilitate the cyclization.

-

Cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by suction filtration.

-

Wash the solid with a cold solvent (e.g., ethanol (B145695) or n-butanol) and dry under vacuum to yield the desired product as a white to tan solid.[1]

Stage 2: Synthesis of 1-[4-(2-azepan-1-ylethoxy)benzyl]-5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole

Materials:

-

5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole (1.0 eq)

-

1-(2-Chloroethyl)azepane hydrochloride (or similar alkylating agent) (1.1 eq)

-

Potassium carbonate (or other suitable base) (2.5 eq)

-

Dimethylformamide (DMF)

Procedure:

-

In a dry reaction flask, dissolve 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole in anhydrous DMF.

-

Add potassium carbonate to the solution and stir the suspension.

-

Add 1-(2-Chloroethyl)azepane hydrochloride to the mixture.

-

Heat the reaction mixture to 60-80°C and stir for several hours until the starting material is consumed (monitor by TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure N-alkylated indole.

Stage 3: Synthesis of Bazedoxifene and its Acetate Salt

This stage involves the deprotection of the benzyl ethers via catalytic transfer hydrogenation, followed by salt formation.

Materials:

-

1-[4-(2-azepan-1-ylethoxy)benzyl]-5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole (1.0 eq)

-

10% Palladium on carbon (Pd/C) (catalytic amount, e.g., 5-10 wt%)

-

Ammonium formate (excess, e.g., 5-10 eq) or hydrogen gas

-

Methanol (B129727) or Ethanol/Tetrahydrofuran (B95107) mixture

-

Ethyl acetate

-

Acetic acid

Procedure:

-

Dissolve the protected Bazedoxifene from Stage 2 (e.g., 180 g) in a mixture of solvents such as tetrahydrofuran (e.g., 540 g) and ethanol (e.g., 360 g) in a suitable reaction vessel.

-

Add ammonium formate (e.g., 45 g) and 5% palladium on carbon (e.g., 9 g).

-

Heat the mixture to 65°C and maintain for 16-28 hours, monitoring the reaction by TLC or HPLC until the starting material and single debenzylated intermediate are no longer detected.[2]

-

Alternatively, dissolve the protected bazedoxifene (e.g., 3.3g) in methanol (100mL) in a hydrogenation reactor, add 5% Pd/C (0.17g), and react under 5 kg of hydrogen pressure at room temperature for 5 hours.[3]

-

After the reaction is complete, cool the mixture and filter through a pad of celite to remove the palladium catalyst. Wash the filter cake with ethyl acetate.

-

To the filtrate, add acetic acid (e.g., 25.0 g) with stirring. A solid should precipitate within approximately 10 minutes.

-

Stir the suspension for 20 minutes and then cool in an ice-water bath to 0-5°C for 2 hours.

-

Collect the solid by vacuum filtration and wash the filter cake with cold ethyl acetate.

-

Dry the solid under vacuum at 45°C for 2 hours to obtain Bazedoxifene acetate as an off-white solid.[2] A yield of 89.1% with an HPLC purity of 99.11% has been reported for this step.[2]

Visualizations

Bazedoxifene Synthesis Workflow

References

- 1. The preparation method of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Eureka | Patsnap [eureka.patsnap.com]

- 2. US20120253038A1 - Processes for the synthesis of bazedoxifene acetate and intermediates thereof - Google Patents [patents.google.com]

- 3. CN103772261B - Preparation method of bazedoxifene - Google Patents [patents.google.com]

Application Notes and Protocols for 4'-Benzyloxy-2-bromopropiophenone in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4'-Benzyloxy-2-bromopropiophenone as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its application in drug discovery and development.

Introduction

This compound is a versatile synthetic intermediate characterized by the chemical formula C₁₆H₁₅BrO₂ and a molecular weight of 319.19 g/mol . Its structure, featuring a benzyloxy protecting group and a reactive α-bromo ketone, makes it an ideal precursor for the synthesis of a range of pharmaceuticals. The benzyloxy group serves to protect the phenolic hydroxyl group during initial reaction steps and can be readily removed in later stages to yield the final API. The α-bromo ketone functionality allows for facile nucleophilic substitution reactions, a key step in the construction of the carbon skeleton of many drugs.

This intermediate is primarily utilized in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Bazedoxifene, as well as β₂-adrenergic agonists such as Ritodrine, Isoxsuprine, and Nylidrin.

Chemical Properties:

| Property | Value |

| CAS Number | 35081-45-9 |

| Molecular Formula | C₁₆H₁₅BrO₂ |

| Molecular Weight | 319.19 g/mol |

| Appearance | Light yellow crystalline powder[1] |

| Melting Point | 79-81 °C[1] |

| Purity | ≥99.0% (HPLC)[1] |

Applications in Pharmaceutical Synthesis

Synthesis of Bazedoxifene

Bazedoxifene is a third-generation SERM used for the prevention of postmenopausal osteoporosis. A key step in its synthesis is the formation of the indole (B1671886) core via the Bischler-Möhlau reaction, for which this compound is a critical starting material.

Reaction Pathway for Bazedoxifene Intermediate Synthesis:

Caption: Synthesis of a key Bazedoxifene intermediate.

Experimental Protocol: Synthesis of 5-Benzyloxy-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole

This protocol is based on the Bischler-Möhlau indole synthesis described in patent literature[2].

Materials:

-

This compound

-

N-(4-(ethoxycarbonylmethyl)phenylmethyl)-4-benzyloxy-aniline

-

Triethylamine

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve N-(4-(ethoxycarbonylmethyl)phenylmethyl)-4-benzyloxy-aniline (0.05 mol) and this compound (16.0 g, 0.05 mol) in 20 mL of N,N-dimethylformamide (DMF).

-

Add triethylamine (5.7 g) to the solution.

-

Heat the reaction mixture to 120 °C and stir for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to 0-5 °C.

-

Pour the cooled mixture into 100 mL of ice-cold water and stir for 1 hour.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield | Purity | Reference |

| This compound | 1 | DMF | 100-130 °C | 3-6 h | Not specified | Not specified | [2] |

| N-(4-benzyl)-4-benzyloxyaniline derivative | 1 |

Synthesis of Ritodrine

Ritodrine is a tocolytic agent used to stop premature labor. The synthesis of Ritodrine involves the reaction of this compound with a protected phenylethylamine derivative, followed by reduction of the ketone and deprotection of the hydroxyl groups.

General Synthetic Pathway for Ritodrine:

Caption: General synthetic route to Ritodrine.

Experimental Protocol: Synthesis of Ritodrine (General Procedure)

This protocol is a generalized procedure based on the synthetic strategy outlined in various patents[3][4][5]. Specific conditions may need to be optimized.

Materials:

-

This compound

-

N-Benzyl-4-hydroxyphenylethylamine (or other suitably protected amine)

-

Inert solvent (e.g., acetonitrile, THF)

-

Base (e.g., triethylamine, potassium carbonate)

-

Reducing agent (e.g., sodium borohydride)

-

Methanol (B129727) or ethanol

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen source

Procedure:

Step 1: Amination

-

Dissolve this compound and the protected 4-hydroxyphenylethylamine in an inert solvent.

-

Add a base to scavenge the HBr formed during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Work up the reaction by filtering off any salts and removing the solvent under reduced pressure. The crude aminoketone intermediate may be purified by column chromatography or used directly in the next step.

Step 2: Reduction

-

Dissolve the aminoketone intermediate in methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add the reducing agent (e.g., sodium borohydride) portion-wise.

-

Stir the reaction until the ketone is fully reduced (monitor by TLC).

-

Quench the reaction carefully with water or dilute acid.

-

Extract the product into an organic solvent and dry the organic layer.

-

Remove the solvent to yield the protected Ritodrine.

Step 3: Deprotection

-

Dissolve the protected Ritodrine in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add the Pd/C catalyst.

-

Subject the mixture to catalytic hydrogenation until the benzyl (B1604629) protecting groups are removed (monitor by TLC or HPLC).

-

Filter off the catalyst and concentrate the filtrate to obtain crude Ritodrine.

-

The final product can be purified by recrystallization or chromatography.

Quantitative Data for Related Reactions:

| Step | Reagents | Solvent | Conditions | Yield | Reference |

| Amination | α-bromo-4-benzyloxypropiophenone, amine | Acetonitrile | Heat | High | General procedure |

| Reduction | Ketone intermediate, NaBH₄ | Methanol | 0 °C to RT | High | [3] |

| Deprotection | Benzyl-protected compound, H₂/Pd-C | Ethanol | RT, atmospheric pressure | High | [3] |

Synthesis of Isoxsuprine and Nylidrin

Proposed Synthetic Workflow for Isoxsuprine/Nylidrin:

Caption: Proposed workflow for Isoxsuprine/Nylidrin synthesis.

Safety and Handling

This compound should be handled by qualified personnel in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of several important pharmaceutical compounds. The protocols and data presented here provide a foundation for its use in research and development. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

- 1. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 2. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]

- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bischler-Möhlau Indole Synthesis [drugfuture.com]

Application Notes and Protocols: Reaction Mechanisms Involving 4'-Benzyloxy-2-bromopropiophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms, experimental protocols, and applications of 4'-Benzyloxy-2-bromopropiophenone, a key intermediate in the synthesis of various pharmaceutical compounds.

Introduction

This compound is a versatile chemical intermediate widely utilized in organic synthesis, particularly in the development of Active Pharmaceutical Ingredients (APIs). Its chemical structure, featuring a benzyloxy protecting group and a reactive α-bromo ketone, makes it a valuable precursor for the construction of complex molecular architectures. Notably, it is a crucial building block in the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM) used for the treatment of postmenopausal osteoporosis.[1] This document outlines the primary reaction pathways involving this compound, providing detailed experimental protocols and quantitative data where available.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 35081-45-9 | [1] |

| Molecular Formula | C₁₆H₁₅BrO₂ | [1] |

| Molecular Weight | 319.19 g/mol | [1] |

| Appearance | Light yellow crystalline powder | |

| Melting Point | 79-81 °C | |

| Purity | ≥99.0% (HPLC) |

Core Reaction Mechanisms

The primary reactivity of this compound stems from the presence of a bromine atom at the α-position to the carbonyl group. This bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. The two main reaction pathways exploited in pharmaceutical synthesis are nucleophilic substitution with amines and the Bischler-Möhlau indole (B1671886) synthesis.

Nucleophilic Substitution with Amines

This compound readily undergoes nucleophilic substitution reactions with primary and secondary amines. The amine nitrogen acts as the nucleophile, displacing the bromide to form a new carbon-nitrogen bond. This reaction is fundamental in introducing nitrogen-containing functional groups, which are prevalent in many drug molecules.

A notable example is the reaction with morpholine (B109124), which is a key step in an alternative synthesis route for a Bazedoxifene precursor.

Caption: Nucleophilic substitution of this compound.

Bischler-Möhlau Indole Synthesis

In the synthesis of Bazedoxifene, this compound is a key reactant in a reaction analogous to the Bischler-Möhlau indole synthesis. This reaction involves the formation of an indole ring system, a common scaffold in pharmacologically active compounds. The general mechanism involves the initial reaction of the α-bromo ketone with an aniline (B41778) derivative, followed by an intramolecular cyclization and dehydration to form the indole.

Applications in Drug Synthesis: Bazedoxifene

The primary application of this compound is in the synthesis of Bazedoxifene. The following workflow illustrates its role in the formation of a key indole intermediate.

Caption: Workflow for Bazedoxifene precursor synthesis.

Quantitative Data

The following table summarizes the available quantitative data for the key reactions of this compound.

| Reaction | Reactants | Product | Yield | Reference |

| Nucleophilic Substitution | This compound, Morpholine | 1-(4-benzyloxyphenyl)-2-morpholin-4-yl-propan-1-one | 90.2% | US Patent 10,844,047 B2 |

| Bischler-Möhlau Type Reaction | This compound, N-(4-benzyl)-4-benzyloxyaniline derivative | 5-benzyloxy-2-(4-(benzyloxyphenyl)-3-methyl-1H-indole derivative | Not Reported | CN Patent 103739540A |

Experimental Protocols

The following protocols are detailed methodologies for the key reactions involving this compound, based on patent literature and standard laboratory practices.

Protocol 1: Synthesis of 1-(4-benzyloxyphenyl)-2-morpholin-4-yl-propan-1-one

Objective: To synthesize 1-(4-benzyloxyphenyl)-2-morpholin-4-yl-propan-1-one via nucleophilic substitution.

Materials:

-

This compound

-

Morpholine

-

Toluene

-

Methanol

-

Water

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in toluene.

-

Addition of Morpholine: Add morpholine (1.2 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Wash the organic layer with water to remove excess morpholine and any inorganic byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Crystallization: Recrystallize the crude product from a suitable solvent system, such as methanol/water, to yield pure 1-(4-benzyloxyphenyl)-2-morpholin-4-yl-propan-1-one.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 5-benzyloxy-2-(4-(benzyloxyphenyl)-3-methyl-1H-indole derivative

Objective: To synthesize a key indole intermediate for Bazedoxifene via a Bischler-Möhlau type reaction.

Materials:

-

This compound

-

N-(4-benzyl)-4-benzyloxyaniline derivative

-

Triethylamine (B128534) (TEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve the N-(4-benzyl)-4-benzyloxyaniline derivative (1.0 eq) and this compound (1.0 eq) in DMF.

-

Base Addition: Add triethylamine (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 100-130 °C and maintain for 3-6 hours.[2] Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to 0-5 °C and pour it into ice-cold water with stirring.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Characterize the purified indole derivative by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

References

Application Notes and Protocols for the Utilization of 4'-Benzyloxy-2-bromopropiophenone in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4'-Benzyloxy-2-bromopropiophenone, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols and data presented are intended to guide researchers in the efficient and safe use of this versatile chemical building block.

Overview of this compound

This compound, also known as 2-bromo-1-(4-(benzyloxy)phenyl)propan-1-one, is a crystalline solid widely employed in organic synthesis.[1][2][3][4] Its chemical structure, possessing a reactive α-bromo ketone, makes it a valuable precursor for the construction of more complex molecular architectures, particularly in the pharmaceutical industry.

| Property | Value |

| CAS Number | 35081-45-9 |

| Molecular Formula | C₁₆H₁₅BrO₂ |

| Molecular Weight | 319.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 71-76 °C |

| Solubility | Soluble in methylene (B1212753) chloride, sparingly soluble in methanol (B129727) and acetone, insoluble in water. |

Safety Information:

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]

-

Hazard Statements: Toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[4]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Key Application: Synthesis of a Bazedoxifene (B195308) Intermediate

A primary application of this compound is in the synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a key intermediate in the production of Bazedoxifene.[1][5] Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis.

The synthesis involves the reaction of this compound with a substituted aniline, followed by an intramolecular cyclization to form the indole (B1671886) ring system.

Experimental Protocol: Synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole derivative

This protocol is adapted from methodologies described in patent literature for the synthesis of a precursor to the core indole structure of Bazedoxifene.[1]

Reaction Scheme:

A representative reaction scheme for the synthesis of the Bazedoxifene intermediate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| N-(4-(benzyloxy)benzyl)-4-(benzyloxy)aniline | 391.49 | 50 | 19.6 g |

| This compound | 319.19 | 50 | 16.0 g |

| Triethylamine | 101.19 | 56 | 5.7 g (7.8 mL) |

| N,N-Dimethylformamide (DMF) | - | - | 20 mL |

| Ethyl acetate (B1210297) | - | - | For extraction |

| Deionized water | - | - | For work-up |

| Anhydrous magnesium sulfate | - | - | For drying |

Procedure:

-

To a 100 mL single-necked round-bottom flask, add N-(4-(benzyloxy)benzyl)-4-(benzyloxy)aniline (19.6 g, 50 mmol), this compound (16.0 g, 50 mmol), and N,N-dimethylformamide (20 mL).

-

Add triethylamine (5.7 g, 56 mmol) to the mixture.

-

Heat the reaction mixture to 120 °C and stir for 6 hours.

-

After the reaction is complete, cool the mixture to 0-5 °C in an ice bath.

-

Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.

-

Stir the resulting suspension for 1 hour.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-